

# (R)-4-Phenylthiazolidine-2-thione melting point and optical rotation

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## Compound of Interest

Compound Name: (R)-4-Phenylthiazolidine-2-thione

Cat. No.: B019163

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## (R)-4-Phenylthiazolidine-2-thione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential physicochemical data and detailed experimental protocols for **(R)-4-Phenylthiazolidine-2-thione**, a critical chiral auxiliary in modern asymmetric synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and fine chemical synthesis.

### Core Physicochemical Properties

**(R)-4-Phenylthiazolidine-2-thione** is a white to off-white crystalline powder widely utilized for its ability to induce stereoselectivity in a variety of chemical reactions. Its efficacy as a chiral auxiliary is underpinned by its well-defined physical and chemical properties.

### Quantitative Data Summary

The key quantitative properties of **(R)-4-Phenylthiazolidine-2-thione** are summarized in the table below for easy reference and comparison.

Property	Value	Conditions
Melting Point	128 - 130 °C	Ambient Pressure
Specific Optical Rotation	-204° to -207°	c=0.35 in CHCl <sub>3</sub> , at 20°C with sodium D-line (589 nm)

## Experimental Protocols

Detailed methodologies for the determination of the melting point and optical rotation are provided below. These protocols are standard procedures and can be adapted for use with **(R)-4-Phenylthiazolidine-2-thione**.

### Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For **(R)-4-Phenylthiazolidine-2-thione**, a sharp melting range of 128-130 °C is indicative of a high-purity sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **(R)-4-Phenylthiazolidine-2-thione** is placed on a clean, dry watch glass. The crystalline solid is finely powdered using a mortar and pestle to ensure uniform heat distribution within the sample.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder

into the sealed end. The sample height in the capillary tube should be approximately 2-3 mm.

- Measurement:
  - The loaded capillary tube is placed in the heating block of the melting point apparatus.
  - A rapid heating rate (approximately 10-20 °C/min) is initially used to determine an approximate melting range.
  - The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
  - A new sample is prepared and heated at a much slower rate (1-2 °C/min) as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure sample, this range should not exceed 2 °C.

## Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized measure that is characteristic of a particular enantiomer under specific conditions.

Apparatus:

- Polarimeter
- Sodium lamp (D-line, 589 nm)
- Polarimeter cell (1 dm path length)
- Volumetric flask (e.g., 10 mL)
- Analytical balance

- Chloroform ( $\text{CHCl}_3$ ), analytical grade

Procedure:

- Solution Preparation:
  - Accurately weigh approximately 35 mg of **(R)-4-Phenylthiazolidine-2-thione**.
  - Transfer the weighed solid to a 10 mL volumetric flask.
  - Dissolve the solid in a small amount of chloroform and then dilute to the mark with the same solvent. Ensure the solution is homogeneous. This creates a solution with a concentration (c) of approximately 0.35 g/100 mL.
- Polarimeter Calibration: The polarimeter is turned on and allowed to warm up as per the manufacturer's instructions. The polarimeter cell is filled with pure chloroform (the blank), and the instrument is zeroed.
- Sample Measurement:
  - The polarimeter cell is rinsed and then filled with the prepared solution of **(R)-4-Phenylthiazolidine-2-thione**. Care should be taken to avoid air bubbles in the light path.
  - The cell is placed in the polarimeter, and the observed rotation ( $\alpha$ ) is measured. The measurement should be repeated several times, and the average value taken.
- Calculation of Specific Rotation: The specific rotation,  $[\alpha]$ , is calculated using the following formula:

$$[\alpha] = \alpha / (l \times c)$$

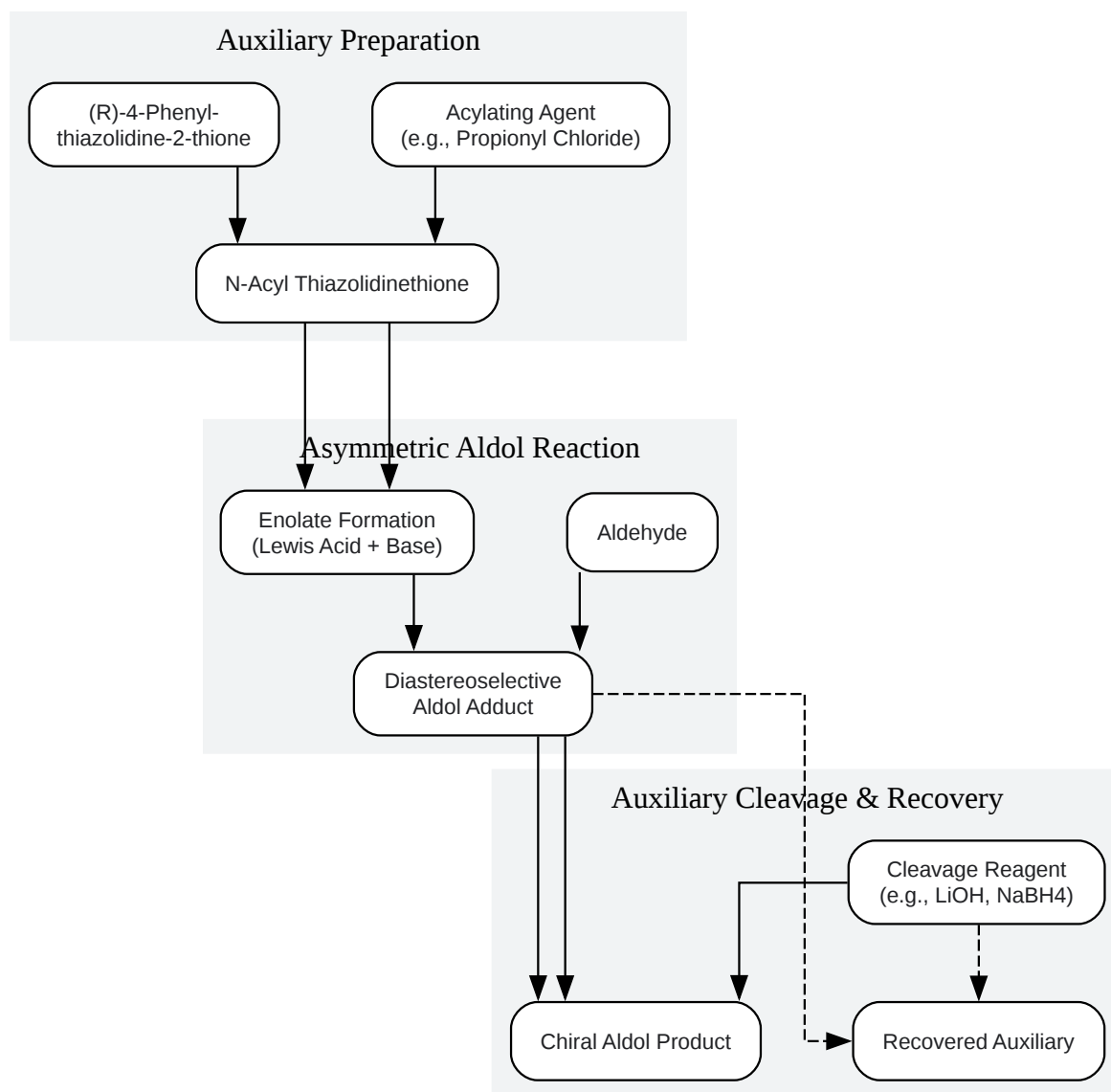
where:

- $\alpha$  is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL.

The specific rotation is reported along with the temperature and the wavelength of the light used.

## Asymmetric Synthesis Workflow

**(R)-4-Phenylthiazolidine-2-thione** is a cornerstone in asymmetric synthesis, particularly in aldol reactions, where it serves as a chiral auxiliary to control the stereochemical outcome. The general workflow for its application in an asymmetric aldol reaction is depicted below.



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Caption: Workflow for an Asymmetric Aldol Reaction.

This workflow illustrates the key stages:

- **Acylation:** The chiral auxiliary, **(R)-4-Phenylthiazolidine-2-thione**, is first acylated to form the corresponding N-acyl derivative.
- **Enolate Formation and Aldol Addition:** The N-acyl thiazolidinethione is then treated with a Lewis acid and a hindered base to form a chiral enolate. This enolate subsequently reacts with an aldehyde in a highly diastereoselective manner to yield the aldol adduct. The phenyl group on the auxiliary sterically directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.
- **Auxiliary Cleavage:** The final step involves the removal of the chiral auxiliary from the aldol adduct. This is typically achieved through hydrolysis or reductive cleavage, yielding the desired chiral aldol product and recovering the auxiliary, which can often be reused. This process allows for the efficient transfer of chirality from the auxiliary to the final product.
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